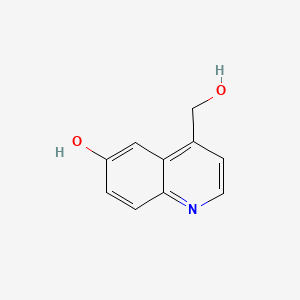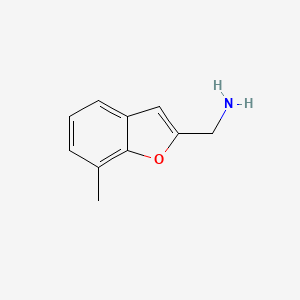
(R)-tert-Butyl (1-chloropropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-tert-Butyl (1-chloropropan-2-yl)carbamate is an organic compound with a unique structure that includes a carbamate group
Vorbereitungsmethoden
The synthesis of (R)-tert-Butyl (1-chloropropan-2-yl)carbamate typically involves the reaction of 2-Methyl-2-propanol with [(2R)-1-chloro-2-propanyl]isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate linkage.
Analyse Chemischer Reaktionen
(R)-tert-Butyl (1-chloropropan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.
Reduction Reactions: Reduction of the carbamate group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Wissenschaftliche Forschungsanwendungen
(R)-tert-Butyl (1-chloropropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (R)-tert-Butyl (1-chloropropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Vergleich Mit ähnlichen Verbindungen
(R)-tert-Butyl (1-chloropropan-2-yl)carbamate can be compared with similar compounds, such as:
2-Methyl-2-propanyl [(2R)-1-hydroxy-2-propanyl]carbamate: This compound has a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.
2-Methyl-2-propanyl [(2R)-1-chloro-2-butanyl]carbamate: The presence of a butanyl group instead of a propanyl group affects the compound’s physical and chemical properties.
2-Methyl-2-propanyl [(2R)-1-chloro-2-phenyl]carbamate: The phenyl group introduces aromaticity, influencing the compound’s stability and reactivity.
Eigenschaften
CAS-Nummer |
193761-47-6 |
|---|---|
Molekularformel |
C8H16ClNO2 |
Molekulargewicht |
193.671 |
IUPAC-Name |
tert-butyl N-[(2R)-1-chloropropan-2-yl]carbamate |
InChI |
InChI=1S/C8H16ClNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1 |
InChI-Schlüssel |
GVISABPNOIVVRK-ZCFIWIBFSA-N |
SMILES |
CC(CCl)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (2-chloro-1-methylethyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxireno[c][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B575488.png)






